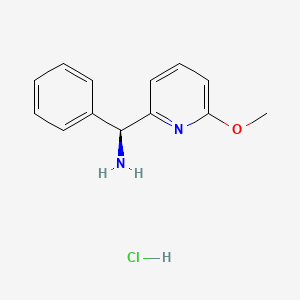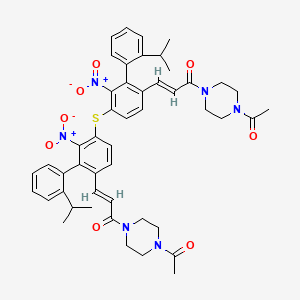
2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include an isopropylphenyl group, a nitro group, and a piperazinyl carbonyl group linked through a vinyl sulfide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide typically involves multi-step organic reactions The process begins with the nitration of 2-isopropylphenyl to introduce the nitro group This is followed by the formation of the vinyl sulfide bridge through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield
Chemical Reactions Analysis
Types of Reactions
2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the sulfide bridge.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amine derivatives and modified sulfide bridges.
Substitution: Formation of various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazinyl carbonyl group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropylphenyl2-Nitro-4-((E)-((3-carboxypiperidin-1-yl)carbonyl)ethenyl)phenyl Sulfide
- 2-Isopropylphenyl2-Nitro-4-((E)-((3-hydroxymethyl-4-tert-butoxycarbonylpiperazin-1-yl)carbonyl)ethenyl)phenyl Sulfide
Uniqueness
2-Isopropylphenyl2-Nitro-4-((E)-((4-acetylpiperazin-1-yl) carbonyl)ethenyl)phenyl Sulfide is unique due to the presence of the acetylpiperazinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C48H52N6O8S |
|---|---|
Molecular Weight |
873.0 g/mol |
IUPAC Name |
(E)-1-(4-acetylpiperazin-1-yl)-3-[4-[4-[(E)-3-(4-acetylpiperazin-1-yl)-3-oxoprop-1-enyl]-2-nitro-3-(2-propan-2-ylphenyl)phenyl]sulfanyl-3-nitro-2-(2-propan-2-ylphenyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C48H52N6O8S/c1-31(2)37-11-7-9-13-39(37)45-35(17-21-43(57)51-27-23-49(24-28-51)33(5)55)15-19-41(47(45)53(59)60)63-42-20-16-36(18-22-44(58)52-29-25-50(26-30-52)34(6)56)46(48(42)54(61)62)40-14-10-8-12-38(40)32(3)4/h7-22,31-32H,23-30H2,1-6H3/b21-17+,22-18+ |
InChI Key |
LGMDAPBQDCIELU-KSTNYAOJSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1C2=C(C=CC(=C2[N+](=O)[O-])SC3=C(C(=C(C=C3)/C=C/C(=O)N4CCN(CC4)C(=O)C)C5=CC=CC=C5C(C)C)[N+](=O)[O-])/C=C/C(=O)N6CCN(CC6)C(=O)C)C |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=C(C=CC(=C2[N+](=O)[O-])SC3=C(C(=C(C=C3)C=CC(=O)N4CCN(CC4)C(=O)C)C5=CC=CC=C5C(C)C)[N+](=O)[O-])C=CC(=O)N6CCN(CC6)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11830450.png)
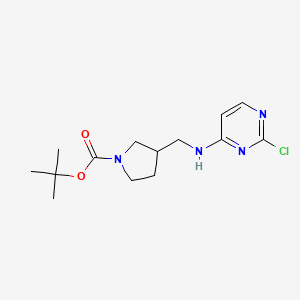
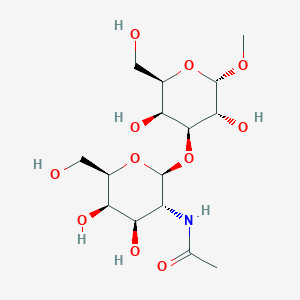
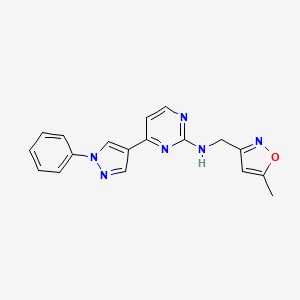

![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
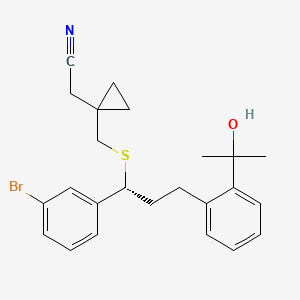
![N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11830487.png)
